molecular formula C8H19ClN2O B3022991 4-Methylpiperazine-1-propanol dihydrochloride CAS No. 82980-50-5

4-Methylpiperazine-1-propanol dihydrochloride

Cat. No.: B3022991
CAS No.: 82980-50-5
M. Wt: 194.70 g/mol
InChI Key: FVWYYTNXFBBTTL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as 4-Methylpiperazine-1-propanol dihydrochloride, has been a subject of research. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound consists of carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), and oxygen (O) atoms. The exact 3D structure can be viewed using specific software .

Scientific Research Applications

Metabolism Studies

4-Methylpiperazine-1-propanol dihydrochloride has been studied for its metabolism in the context of anticancer activity. A study by Jiang et al. (2007) explored the metabolism of a compound closely related to this compound, revealing significant metabolic activity in rat bile and identification of multiple metabolites, indicative of its potential in cancer treatment research (Jiang et al., 2007).

Synthesis and Chemical Analysis

The chemical has been utilized in the synthesis of other compounds. For example, Kushakova et al. (2004) discussed the synthesis of 1-Amino-4-methylpiperazine, a derivative, highlighting its use in medicinal drug synthesis (Kushakova et al., 2004). Additionally, Xiao-qin (2010) detailed the synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride, demonstrating its role in organic synthesis processes (Xiao-qin, 2010).

Anticancer and Anticonvulsant Properties

This compound has been linked to anticancer and anticonvulsant properties. Hou et al. (2006) synthesized derivatives to evaluate their anticancer activities, with some showing promising results (Hou et al., 2006). Obniska et al. (2005) investigated its derivatives for anticonvulsant activity, finding that certain compounds exhibited significant effects in seizure tests (Obniska et al., 2005).

Analytical and Structural Studies

The compound has also been a subject in various analytical and structural studies. For instance, Gatfaoui et al. (2017) conducted a study focusing on the synthesis, characterization, and antioxidant activity of a novel organic-inorganic hybrid material involving a derivative of 1-methylpiperazine (Gatfaoui et al., 2017). Siefker and Aroc (1986) determined the stability constants and molar absorptivities of complexes involving similar compounds (Siefker & Aroc, 1986).

Safety and Hazards

The safety and hazards associated with 4-Methylpiperazine-1-propanol dihydrochloride are not explicitly mentioned in the available resources. It’s always recommended to handle chemical substances with appropriate safety measures .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-Methylpiperazine-1-propanol dihydrochloride involves the reaction of 4-methylpiperazine with propylene oxide followed by reduction with sodium borohydride and subsequent reaction with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "4-methylpiperazine", "propylene oxide", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "4-methylpiperazine is reacted with propylene oxide in the presence of a catalyst such as potassium hydroxide to form 4-methylpiperazine-1-propanol", "The resulting product is then reduced with sodium borohydride to form 4-methylpiperazine-1-propanol", "The 4-methylpiperazine-1-propanol is then reacted with hydrochloric acid to form 4-Methylpiperazine-1-propanol dihydrochloride" ] }

82980-50-5

Molecular Formula

C8H19ClN2O

Molecular Weight

194.70 g/mol

IUPAC Name

3-(4-methylpiperazin-1-yl)propan-1-ol;hydrochloride

InChI

InChI=1S/C8H18N2O.ClH/c1-9-4-6-10(7-5-9)3-2-8-11;/h11H,2-8H2,1H3;1H

InChI Key

FVWYYTNXFBBTTL-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CCCO.Cl.Cl

Canonical SMILES

CN1CCN(CC1)CCCO.Cl

82980-50-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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